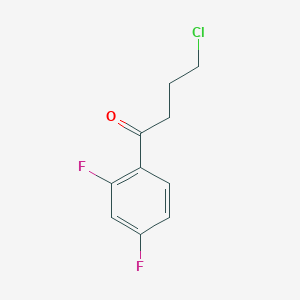

4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-(2,4-difluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O/c11-5-1-2-10(14)8-4-3-7(12)6-9(8)13/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXIEKILXABVHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The contemporary significance of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one is intrinsically linked to its role as a key precursor in the synthesis of high-value organic compounds. The presence of a reactive chlorobutyl chain and a difluorophenyl moiety makes it a versatile intermediate for constructing a variety of molecular scaffolds.

In the field of medicinal chemistry, this compound is particularly recognized as a crucial starting material in the synthesis of certain antifungal agents. nih.gov Specifically, it serves as a foundational component for the creation of potent triazole-based antifungals. The difluorophenyl group is a common feature in many modern antifungal drugs, contributing to their enhanced efficacy and favorable pharmacokinetic profiles. The butanone backbone provides a scaffold for further chemical modifications, allowing for the introduction of the triazole moiety and other functional groups essential for biological activity. The development of new antifungal agents remains a critical area of research due to the rise of drug-resistant fungal infections, underscoring the importance of readily available and versatile intermediates like this compound.

The synthesis of this key intermediate is often achieved through a Friedel-Crafts acylation reaction. chemistryjournals.netnih.gov This classic carbon-carbon bond-forming reaction involves the acylation of 1,3-difluorobenzene (B1663923) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. chemicalbook.com The regioselectivity of this reaction is crucial for obtaining the desired product with the correct substitution pattern on the aromatic ring.

Table 1: Synthesis of this compound

| Reactants | Catalyst | Reaction Type | Product |

| 1,3-Difluorobenzene and 4-Chlorobutyryl chloride | Aluminum chloride (AlCl₃) | Friedel-Crafts Acylation | This compound |

Overview of Research Trajectories for Halogenated Aryl Ketones

Established Synthetic Routes to this compound

The primary and most well-established method for the synthesis of this compound is the Friedel-Crafts acylation reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of aromatic chemistry.

Friedel-Crafts Acylation Approaches utilizing 1,3-Difluorobenzene (B1663923) and 4-Chlorobutyryl Chloride

The synthesis of this compound is efficiently achieved through the Friedel-Crafts acylation of 1,3-difluorobenzene with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being the most commonly employed catalyst. numberanalytics.comorganic-chemistry.orgsigmaaldrich.com The reaction proceeds by the activation of 4-chlorobutyryl chloride by the Lewis acid to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich 1,3-difluorobenzene ring.

The fluorine atoms on the aromatic ring are ortho, para-directing and activating, while also being deactivating due to their high electronegativity. The acylation is expected to occur predominantly at the para position relative to one fluorine and ortho to the other, yielding the desired 2,4-difluoro substitution pattern on the resulting ketone.

A typical reaction protocol involves the slow addition of 4-chlorobutyryl chloride to a mixture of 1,3-difluorobenzene and a stoichiometric amount of aluminum chloride in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, at reduced temperatures to control the reaction's exothermicity. The reaction mixture is then typically stirred at room temperature for several hours to ensure complete conversion.

| Reagents | Catalyst | Solvent | Temperature | Time | Yield |

| 1,3-Difluorobenzene, 4-Chlorobutyryl Chloride | AlCl₃ | Dichloromethane | 0 °C to rt | 4 h | High |

This interactive data table summarizes the typical reaction conditions for the Friedel-Crafts acylation synthesis of this compound.

Alternative Acylation and Ketone Formation Strategies

While Friedel-Crafts acylation is the most direct route, alternative strategies for the formation of aryl ketones exist in principle, though they are less commonly applied for this specific compound. One such approach could involve the reaction of an organometallic derivative of 1,3-difluorobenzene, such as a Grignard or organolithium reagent, with 4-chlorobutyryl chloride or a related derivative. However, the high reactivity of these organometallic species can lead to side reactions and may require careful control of reaction conditions.

Another potential, albeit less direct, route could involve the oxidation of a corresponding secondary alcohol, 4-chloro-1-(2,4-difluorophenyl)butan-1-ol. This precursor could be synthesized via the Grignard reaction of 2,4-difluorophenylmagnesium bromide with 4-chlorobutanal. Subsequent oxidation of the alcohol would then yield the target ketone.

Advanced Synthetic Transformations Involving the Butanone Moiety

The presence of two key reactive sites—the aliphatic chlorine atom and the carbonyl group—as well as the activated aromatic ring, makes this compound a valuable intermediate for further synthetic modifications.

Nucleophilic Substitution Reactions of the Aliphatic Chlorine Atom

The primary aliphatic chloride in this compound is susceptible to nucleophilic substitution reactions. chemguide.co.ukyoutube.com This allows for the introduction of a wide variety of functional groups at the terminal position of the butanone chain. Common nucleophiles that can displace the chloride ion include:

Azide ion (N₃⁻): Leading to the formation of 4-azido-1-(2,4-difluorophenyl)butan-1-one, a precursor for amines or nitrogen-containing heterocycles.

Cyanide ion (CN⁻): Resulting in the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Alkoxides (RO⁻) and Phenoxides (ArO⁻): To form ethers.

Amines (RNH₂, R₂NH, R₃N): To generate primary, secondary, or tertiary amines, respectively.

The choice of reaction conditions, such as solvent and temperature, is crucial to optimize the yield of the substitution product and minimize potential side reactions, such as elimination.

| Nucleophile | Product Functional Group |

| N₃⁻ | Azide |

| CN⁻ | Nitrile |

| RO⁻/ArO⁻ | Ether |

| RNH₂/R₂NH | Amine |

This interactive data table illustrates the versatility of the aliphatic chlorine atom in nucleophilic substitution reactions.

Carbonyl Group Modifications, including Reductions and Further Functionalization

The carbonyl group of this compound can undergo a variety of transformations, most notably reduction. masterorganicchemistry.com

Reduction to an Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 4-chloro-1-(2,4-difluorophenyl)butan-1-ol, using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. youtube.comlibretexts.orgpressbooks.pub This reaction is typically high-yielding and proceeds under mild conditions.

| Reaction | Reagents | Product |

| Reduction to Alcohol | NaBH₄, Methanol | 4-Chloro-1-(2,4-difluorophenyl)butan-1-ol |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 1-Chloro-4-(2,4-difluorophenyl)butane |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, Ethylene Glycol | 1-Chloro-4-(2,4-difluorophenyl)butane |

This interactive data table summarizes the key reduction reactions of the carbonyl group.

Further functionalization of the carbonyl group can also be envisioned, such as the formation of imines, oximes, or hydrazones through condensation reactions with the corresponding nitrogen-based nucleophiles.

Derivatization of the Aromatic Ring System

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents.

Halogenation: Further halogenation (e.g., bromination or chlorination) can be accomplished using a halogen in the presence of a Lewis acid catalyst.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) can be achieved by treatment with fuming sulfuric acid.

The precise regioselectivity of these reactions would need to be determined experimentally, as the directing effects of the two fluorine atoms and the meta-directing keto group would be in competition.

Stereoselective Synthesis and Chiral Induction in Related Butanone Structures

The synthesis of specific, single-enantiomer chiral molecules is a cornerstone of modern pharmaceutical development. For structures related to this compound, where the reduction of the ketone can lead to a chiral alcohol, controlling the stereochemical outcome is paramount. This is achieved through various stereoselective synthesis methodologies, including asymmetric reduction and dynamic kinetic resolution, which are designed to produce a high excess of one desired enantiomer.

Asymmetric reduction of prochiral ketones, which are molecules that can be converted into a chiral product in a single step, is a highly effective method for producing chiral secondary alcohols. Among the most reliable and widely utilized of these methods is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgresearchgate.net This reaction employs a chiral oxazaborolidine catalyst and a borane (B79455) source (such as BH₃•THF or BH₃•SMe₂) to achieve the enantioselective reduction of a wide array of ketones. wikipedia.orgnrochemistry.com

The history of this method dates back to 1981, when Itsuno and coworkers reported the use of chiral alkoxy-amine-borane complexes for reducing ketones with high enantioselectivity. wikipedia.org A few years later, in 1987, E. J. Corey's group developed the oxazaborolidine-based catalysts that are now central to the CBS reduction, demonstrating their rapid and highly enantioselective catalytic activity. wikipedia.orgsigmaaldrich.com

The mechanism of the CBS reduction is key to its high selectivity. The borane (BH₃) first coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. nrochemistry.comorganic-chemistry.org This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom in the catalyst. nrochemistry.com The ketone substrate then coordinates to this now more acidic boron atom, orienting itself to minimize steric hindrance. youtube.comyoutube.com The hydride is then transferred from the activated borane to the ketone's carbonyl carbon via a six-membered ring transition state, resulting in the formation of the desired chiral alcohol with a predictable stereochemistry. nrochemistry.comalfa-chemistry.com An acidic workup completes the process to yield the final product. nrochemistry.com The CBS reduction is effective for a broad range of substrates, including aryl-aliphatic and di-aliphatic ketones. wikipedia.org

Below is a table summarizing the application of CBS reduction on various prochiral ketones, demonstrating the high enantiomeric excess (ee) that can be achieved.

| Substrate (Ketone) | Catalyst | Reducing Agent | Enantiomeric Excess (ee) (%) | Yield (%) |

| Acetophenone | (S)-Methyl CBS | BH₃•SMe₂ | 97 | 95 |

| 1-Tetralone | (S)-Methyl CBS | BH₃•THF | 95 | 98 |

| 2-Chloroacetophenone | (R)-Methyl CBS | Borane-dimethylsulfide | >99 | 92 |

| Propiophenone (B1677668) | (S)-o-tolyl-CBS | Catecholborane | 98 | 90 |

This table presents representative data compiled from various studies on CBS asymmetric reduction to illustrate its effectiveness.

Kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mix of two enantiomers) by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org However, a standard kinetic resolution is inherently limited to a maximum theoretical yield of 50% for the desired product. frontiersin.org Dynamic kinetic resolution (DKR) overcomes this limitation by combining the resolution step with a simultaneous in-situ racemization of the slower-reacting enantiomer. nih.gov This continuous interconversion allows the substrate racemate to be completely converted into a single, enantiomerically pure product, achieving a theoretical yield of up to 100%. nih.govmdpi.com

DKR is a powerful strategy for synthesizing chiral alcohols from racemic ketones or other chiral compounds. A common and highly effective approach is chemoenzymatic DKR, which pairs a highly selective enzyme for the resolution step with a metal catalyst for the racemization. For example, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic alcohol, while a ruthenium complex racemizes the remaining, unreacted alcohol enantiomer. wikipedia.orgmdpi.com

In the context of butanone structures, DKR can be applied to the asymmetric reduction of a racemic α-substituted ketone. In this process, a ketoreductase (KRED) enzyme can selectively reduce one enantiomer of the ketone, while a racemization catalyst (chemical or enzymatic) continuously interconverts the ketone enantiomers. frontiersin.orgnih.gov This ensures a constant supply of the fast-reacting enantiomer for the enzyme, driving the reaction toward a single diastereomeric alcohol product with high yield and stereoselectivity. nih.govnih.gov The Noyori asymmetric hydrogenation, which uses a chiral ruthenium-BINAP catalyst, is a prominent example of a chemical-based DKR process for β-ketoesters. wikipedia.org

The table below illustrates examples of DKR applied to racemic ketones, highlighting the high yields and stereoselectivities achievable.

| Racemic Substrate | Resolution Catalyst | Racemization Catalyst | Product | Yield (%) | Stereoselectivity (de/ee %) |

| Racemic secondary alcohols | Lipase (e.g., CAL-B) | Ruthenium complex | Enantiopure ester | >95 | >99 ee |

| Racemic β-Ketoesters | Ru[(R)-BINAP]X₂ | (Self-racemizing substrate) | Chiral β-hydroxyester | >95 | >98 de |

| Racemic α-aryl ketones | Ketoreductase | Racemase enzyme | Chiral alcohol | >90 | >99 de |

This table showcases representative findings in the field of dynamic kinetic resolution to demonstrate its utility in producing single stereoisomers from racemic mixtures.

Green Chemistry Principles and Sustainable Synthesis of this compound

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. tandfonline.comworldpharmatoday.com The synthesis of active pharmaceutical ingredients (APIs) and intermediates like this compound can generate significant waste, making the application of green chemistry crucial. tandfonline.comnih.gov This involves a holistic approach to process design, focusing on areas such as catalyst development and solvent selection to enhance sustainability, reduce hazards, and improve resource efficiency. acs.org

The choice of catalyst is a critical factor in green synthesis. Ideal green catalysts are highly efficient and selective, operate under mild conditions, and are recyclable. researchgate.net There is a significant research focus on developing alternatives to traditional catalysts that may rely on toxic or precious metals. nano-ntp.com

Key areas of development for environmentally benign catalytic processes include:

Heterogeneous Catalysts: Unlike homogeneous catalysts that dissolve in the reaction medium, heterogeneous catalysts exist in a different phase (typically solid). This allows for easy separation from the reaction mixture by simple filtration, enabling the catalyst to be recovered and reused for multiple cycles. researchgate.netacs.org This reduces waste and lowers costs. For ketone synthesis, supported metal nanoparticle catalysts, such as copper-palladium alloys on ceria (CeO₂), are being explored for reactions like decarbonylation. acs.org

Earth-Abundant Metal Catalysts: There is a move away from catalysts based on precious metals like palladium, platinum, and ruthenium due to their high cost and limited availability. nano-ntp.com Research is focused on developing effective catalysts using more abundant and less toxic metals such as iron, copper, and vanadium. mdpi.com

Biocatalysis: The use of enzymes (biocatalysts) offers a highly sustainable alternative to traditional chemical catalysts. worldpharmatoday.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), are highly selective, and are biodegradable. worldpharmatoday.com For ketone synthesis and modification, enzymes like ketoreductases can perform asymmetric reductions with exceptional stereoselectivity, eliminating the need for chiral auxiliaries or heavy metal catalysts. frontiersin.orgnih.gov

Solvents account for a significant portion of the mass in a typical chemical process and are a major contributor to waste and environmental impact. tandfonline.compharmtech.com Green chemistry principles advocate for the reduction or elimination of hazardous solvents. Several pharmaceutical companies have developed solvent selection guides to help chemists choose more sustainable options based on environmental, health, and safety (EHS) criteria. rsc.orgresearchgate.net

Solvents are often categorized into tiers:

Preferred/Recommended: These are environmentally benign solvents like water, ethanol, isopropanol, and ethyl acetate. rsc.org

Usable/Problematic: This category includes solvents like heptane, toluene, and acetonitrile, which should be used with caution and efforts should be made to find greener alternatives. rsc.org

Undesirable/Hazardous: This group contains highly hazardous solvents that should be avoided whenever possible. Examples include dioxane, chloroform, N,N-dimethylformamide (DMF), and benzene. rsc.orgresearchgate.net

The following table, based on published green solvent selection guides, classifies common laboratory solvents according to their EHS impact.

| Classification | Solvents | General EHS Profile |

| Preferred | Water, Ethanol, Isopropanol (i-PrOH), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH) | Low toxicity, biodegradable, low environmental impact. |

| Usable / Problematic | Acetone, Heptane, Toluene, 2-Methyltetrahydrofuran (Me-THF), Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate EHS concerns; often have specific hazards (e.g., flammability, toxicity). Substitution is advised where possible. |

| Undesirable / Hazardous | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Hexanes | Significant EHS concerns, including carcinogenicity, reproductive toxicity, and high environmental persistence. |

| Highly Hazardous | Benzene, Carbon Tetrachloride (CCl₄), 1,2-Dichloroethane (DCE), Diethyl Ether, Chloroform | Severe toxicity and environmental hazards; their use is highly restricted or banned in many applications. |

This table is a composite representation based on solvent selection guides developed by pharmaceutical companies and green chemistry organizations.

Precursor in the Synthesis of Central Nervous System (CNS) Agents

The butyrophenone (B1668137) structure is a well-established pharmacophore in the development of drugs targeting the central nervous system. This compound and its close analogues serve as crucial precursors for synthesizing antipsychotic and antidepressant medications.

The classic antipsychotic drug Haloperidol (B65202) is a butyrophenone derivative. Its synthesis and that of its analogues often involve the alkylation of a piperidine (B6355638) or a similar heterocyclic amine with a γ-chlorobutyrophenone. google.com While the parent compound Haloperidol contains a 4-fluorophenyl group, the same synthetic strategy is applied to create novel analogues with modified properties.

Research has led to the development of atypical antipsychotics by replacing the piperidine ring in Haloperidol with bioisosteric equivalents like a diazepane ring to alter the metabolic profile and receptor binding affinities. nih.gov In one such synthesis, a key step involves the alkylation of a secondary amine, 4-(4-chlorophenyl)-1,4-diazepane, with 4-chloro-4′-fluorobutyrophenone to yield 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, a potent analogue with a promising multi-receptor binding profile. nih.govnih.govsigmaaldrich.com This synthetic approach highlights the utility of the chlorobutyrophenone moiety in constructing complex molecules for CNS applications. The 2,4-difluoro substitution pattern in this compound allows for further modulation of the electronic and lipophilic properties of the final drug molecule, potentially influencing its efficacy and pharmacokinetics. Additionally, difluorinated analogues of reduced haloperidol have been synthesized to minimize oxidation back to the parent haloperidol structure, thereby reducing dopamine (B1211576) D2 receptor engagement and associated side effects. nih.gov

The utility of γ-chlorobutyrophenones extends to the synthesis of antidepressant agents. The synthetic pathway for Lumateperone, a drug used for the treatment of schizophrenia and bipolar depression, involves an N-alkylation step using 4-chloro-1-(4-fluorophenyl)butan-1-one. rsc.orgnih.gov In this synthesis, the chlorobutyrophenone is used to alkylate a complex tetracyclic piperazine (B1678402) intermediate, demonstrating the crucial role of this building block in assembling the final active pharmaceutical ingredient. rsc.orgnih.gov The chemical reactivity of this compound is analogous, positioning it as a valuable precursor for creating novel antidepressant candidates with potentially different pharmacological profiles. The development of nontricyclic antidepressants has also involved the synthesis of 4-aryltetralins, which are structurally distinct but share the theme of building complex amine-containing molecules for CNS targets. nih.gov

Table 1: Synthesis of CNS Agents Using Chlorobutyrophenone Intermediates

| Target Compound Class | Specific Example | Intermediate Scaffold | Reagent | Reference |

|---|---|---|---|---|

| Antipsychotic | Diazepane analogue of Haloperidol | 4-(4-chlorophenyl)-1,4-diazepane | 4-chloro-4′-fluorobutyrophenone | nih.gov, nih.gov |

| Antidepressant | Lumateperone | Tetracyclic piperazine | 4-chloro-1-(4-fluorophenyl)butan-1-one | rsc.org, nih.gov |

Intermediate in the Development of Anti-infective Agents

The 2,4-difluorophenyl group is a key structural feature in many modern azole antifungal drugs. Consequently, this compound serves as a valuable starting material for the synthesis of these and other anti-infective agents.

The 1,2,4-triazole (B32235) ring is a core component of many antifungal drugs, which act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. nih.govnih.gov this compound is a precursor to key intermediates required for the synthesis of advanced triazole antifungal agents like Voriconazole, Efinaconazole, and Ravuconazole. researchgate.netacs.org

The synthesis of these drugs often proceeds through a crucial epoxide intermediate, 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole. researchgate.net This epoxide can be synthesized from precursors derived from this compound. For example, an enantioselective synthesis of a key chlorohydrin intermediate, (2S,3R)-1-Chloro-2-(2,4-difluorophenyl)butane-2,3-diol, has been developed, which serves as a direct precursor to the epoxide needed for synthesizing Efinaconazole and Ravuconazole. acs.org The synthesis of Voriconazole involves the reaction of a different key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, with a pyrimidine (B1678525) derivative. google.comnih.govgoogle.com This ethanone (B97240) intermediate can be prepared from precursors related to the difluorophenylbutanone family.

While its role is most prominent in antifungal development, the reactive nature of this compound makes it a candidate for the synthesis of other anti-infective agents. The introduction of chloro and fluoro groups on aromatic rings is a known strategy for enhancing the antimicrobial activity of various heterocyclic compounds, such as 4-thiazolidinones. researchgate.net The butyrophenone moiety can be attached to various nitrogen-containing heterocyclic scaffolds known to possess antibacterial or antiviral activity. For instance, 1,2,4-triazole derivatives are not only antifungal but have also been investigated as antiviral agents. mdpi.com The alkylation of such scaffolds with this compound provides a direct route to new chemical entities for screening against bacterial and viral targets. Similarly, the 1,2,4-oxadiazole (B8745197) ring is another heterocycle explored for a wide range of biological activities, including antibacterial and antiviral properties, and could be functionalized using this butyrophenone intermediate. mdpi.com

Table 2: Synthesis of Anti-Infective Agents and Key Intermediates

| Target Compound Class | Specific Drug/Intermediate | Key Intermediate Derived from Precursor | Reference |

|---|---|---|---|

| Azole Antifungal | Efinaconazole, Ravuconazole | (2S,3R)-1-Chloro-2-(2,4-difluorophenyl)butane-2,3-diol | acs.org |

| Azole Antifungal | Voriconazole | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | nih.gov, google.com |

Diversification of Chemical Scaffolds via this compound

The primary utility of this compound in medicinal chemistry is its function as a versatile electrophilic building block for diversifying chemical structures. The core chemical reaction is a nucleophilic substitution, where the chlorine atom is displaced by a nucleophile, typically a nitrogen atom within a heterocyclic ring system (e.g., piperidine, piperazine, triazole).

This straightforward alkylation chemistry allows for the systematic modification of known pharmacophores or the creation of entirely new molecular architectures. By reacting this compound with a library of different heterocyclic amines, medicinal chemists can rapidly generate a large number of diverse compounds. This approach, often used in combinatorial chemistry, is highly efficient for lead generation and optimization in drug discovery programs. The 1-(2,4-difluorophenyl)butan-1-one (B13030172) moiety can be appended to various scaffolds to probe structure-activity relationships and to develop compounds with improved potency, selectivity, and pharmacokinetic properties across different therapeutic areas, from CNS disorders to infectious diseases.

Formation of Heterocyclic Systems

The utility of this compound as a precursor for heterocyclic systems is prominently demonstrated in the synthesis of benzisoxazole derivatives. This particular heterocyclic core is a key component of several antipsychotic drugs. The synthetic pathway typically involves the transformation of the butanone chain into a reactive intermediate that subsequently undergoes cyclization.

A significant application is in the multi-step synthesis of the key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052). The process commences with the Friedel-Crafts acylation of 1,3-difluorobenzene using 4-chlorobutyryl chloride to yield this compound. This intermediate then undergoes a series of reactions, including nucleophilic substitution at the terminal chloro position, often with a piperidine derivative. The ketone functionality is then typically converted into an oxime. The final step in the formation of the heterocyclic ring is an intramolecular cyclization of the oxime, where the oxygen atom attacks the ortho-position of the difluorophenyl ring, displacing one of the fluorine atoms to form the benzisoxazole ring system. This strategic cyclization leverages the reactivity of the difluorophenyl group and is a critical step in building the core structure of drugs like Risperidone. newdrugapprovals.orggoogleapis.comjocpr.comthepharmajournal.comgoogle.com

While the prompt specifically mentions oxadiazoles, pyrazoles, and quinazolinones, the documented utility of this compound most notably leads to the formation of the 1,2-benzisoxazole (B1199462) ring, another important heterocyclic system in medicinal chemistry.

Preparation of Complex Polycyclic and Macrocyclic Structures

The true value of this compound as a synthetic intermediate is fully realized in its application toward the synthesis of complex polycyclic drugs. The heterocyclic intermediates derived from it, such as the aforementioned 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, are not the final therapeutic agents but are crucial building blocks for larger, more complex structures.

The synthesis of the atypical antipsychotic agent Risperidone is a prime example of this application. newdrugapprovals.orggoogleapis.comgoogle.com In this synthesis, the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety, derived from this compound, is coupled with a second complex heterocyclic unit, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. newdrugapprovals.orggoogleapis.com This N-alkylation reaction joins the two intricate heterocyclic systems, resulting in the final polycyclic structure of Risperidone. newdrugapprovals.orggoogleapis.comjocpr.comthepharmajournal.comgoogle.com

This synthetic strategy highlights the role of this compound in a convergent synthesis, where complex fragments of a target molecule are prepared separately and then joined together in the final stages. This approach is highly efficient for the preparation of complex drug molecules and underscores the importance of versatile intermediates like this compound in modern pharmaceutical development.

Structure Activity Relationship Sar Studies and Molecular Design of Derivatives

Elucidation of Pharmacophoric Requirements for Biological Activity

A pharmacophore model represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govresearchgate.net For derivatives of the 4-Chloro-1-(2,4-difluorophenyl)butan-1-one scaffold, a putative pharmacophore can be described by several key features. The 2,4-difluorophenyl ring likely serves as a crucial hydrophobic feature, engaging in van der Waals or pi-stacking interactions within a receptor's binding pocket. The carbonyl group of the butanone is a potential hydrogen bond acceptor, a critical interaction for anchoring the ligand to the target protein. The flexible butanone chain acts as a spacer, allowing the aromatic ring and the terminal chloro group to adopt an optimal orientation for binding. The terminal chlorine atom can participate in hydrophobic or halogen bonding interactions.

Pharmacophore models are developed by analyzing the common structural features among a series of active compounds. pharmacophorejournal.com These models can then be used to screen large chemical databases for new molecules with the potential for similar biological activity. nih.gov

Table 1: Putative Pharmacophoric Features of this compound Derivatives

| Feature | Potential Interaction | Importance |

| 2,4-Difluorophenyl Ring | Hydrophobic interactions, π-π stacking | Essential for affinity and selectivity |

| Carbonyl Oxygen | Hydrogen bond acceptor | Key anchoring point to the receptor |

| Butanone Linker | Optimal spatial orientation of key features | Dictates the geometry of interaction |

| Terminal Chlorine | Halogen bonding, hydrophobic interactions | Contributes to binding affinity and can influence metabolic stability |

Impact of Butanone Backbone Modifications on Ligand-Target Interactions

Modifications to the four-carbon butanone backbone can significantly impact how a ligand interacts with its biological target. The length, rigidity, and substitution pattern of this linker are critical determinants of binding affinity and selectivity. For instance, altering the length of the alkyl chain can change the distance between the aromatic ring and the terminal functional group, which may be necessary to achieve optimal interactions with the binding site.

Introducing conformational constraints, such as double bonds or cyclic structures within the backbone, can lock the molecule into a more bioactive conformation, potentially increasing affinity by reducing the entropic penalty of binding. However, such modifications can also lead to a loss of activity if the rigidified conformation is not complementary to the target's binding site.

Table 2: Hypothetical Impact of Butanone Backbone Modifications on Receptor Binding

| Modification | Expected Effect on Flexibility | Potential Impact on Binding Affinity | Rationale |

| Shortening the chain (e.g., to propanone) | Decreased | May decrease or increase | Alters the distance between key pharmacophoric features. |

| Lengthening the chain (e.g., to pentanone) | Increased | May decrease | Increased flexibility can lead to an entropic penalty upon binding. |

| Introduction of a methyl group | Decreased | May increase | Can provide additional hydrophobic interactions and restrict conformation. |

| Incorporation into a cyclic system | Significantly Decreased | May increase significantly | Pre-organizes the molecule into a potentially bioactive conformation. |

Role of Halogen and Fluorine Substituents in the Aromatic Ring

The presence and position of halogen and fluorine substituents on the aromatic ring are critical for modulating the pharmacological properties of drug candidates. tandfonline.com

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance ligand-protein binding. tandfonline.com The small size of fluorine means it can often replace hydrogen without causing significant steric clashes. nih.gov The high electronegativity of the two fluorine atoms at the 2 and 4 positions of the phenyl ring in this compound creates a strong electron-withdrawing effect. This can influence the electronic environment of the aromatic ring, potentially enhancing interactions with electron-deficient areas of the receptor. In some cases, fluorine substitution has been shown to significantly improve potency. For example, in a series of dipeptidyl peptidase-4 inhibitors, a 2,5-difluorophenyl analog was nearly five times more potent than its 3,4-difluorophenyl counterpart. sci-hub.box

The terminal chlorine atom can also contribute to binding affinity through halogen bonding, a noncovalent interaction between an electrophilic region on the halogen and a nucleophilic site on the receptor.

Fluorine substitution can have a profound impact on the metabolic stability of a compound. bohrium.com By replacing hydrogen atoms at sites susceptible to metabolic oxidation by cytochrome P450 enzymes, the more stable carbon-fluorine bond can block these metabolic pathways. acs.org This can lead to a longer half-life and improved bioavailability. acs.org

Table 3: Influence of Aromatic Fluorination on Drug Properties

| Property | Effect of Fluorine Substitution | Reference |

| Receptor Binding Affinity | Can be enhanced through favorable electronic interactions. | tandfonline.com |

| Metabolic Stability | Often increased by blocking sites of oxidative metabolism. | bohrium.comacs.org |

| Lipophilicity | Can be modulated to optimize pharmacokinetic properties. | nih.gov |

| Bioavailability | May be improved due to enhanced metabolic stability and permeability. | acs.org |

Stereochemical Considerations in Drug Design and Their Implications for Activity

Stereochemistry is a critical aspect of drug design, as different stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological properties. biomedgrid.combiomedgrid.com While this compound is itself an achiral molecule, modifications to its structure can introduce chirality. For example, the addition of a substituent to the butanone backbone would create a chiral center.

In such cases, it is essential to synthesize and evaluate the individual enantiomers, as the biological activity often resides in only one. nih.gov The differential activity of enantiomers arises from the fact that biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the two mirror-image forms of a chiral ligand. biomedgrid.com

Bioisosteric Replacements and Their Effects on Structure-Activity Relationships

Bioisosteric replacement is a strategy in drug design where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological properties. cambridgemedchemconsulting.com For derivatives of this compound, several bioisosteric replacements could be envisioned to fine-tune its activity and pharmacokinetic profile.

The carbonyl group of the butanone could potentially be replaced with other groups that can act as hydrogen bond acceptors. The terminal chlorine atom could be replaced by other small, lipophilic groups. For example, replacing a chlorine atom with a methyl group is a common bioisosteric substitution that can alter the metabolic profile of a compound. youtube.com Aryl halides have also been investigated as bioisosteres for ketones. nih.gov Such replacements can lead to improved metabolic stability, altered receptor affinity, or reduced toxicity. u-tokyo.ac.jpnih.gov

Table 4: Potential Bioisosteric Replacements for Functional Groups in this compound Derivatives

| Original Group | Potential Bioisostere | Rationale for Replacement | Potential Outcome |

| Ketone (C=O) | Oxime, Hydrazone, Aryl Halide | To alter hydrogen bonding capacity and electronic properties. | Modified receptor binding and selectivity. |

| Chlorine (Cl) | Methyl (CH₃), Trifluoromethyl (CF₃), Cyano (CN) | To modulate lipophilicity, metabolic stability, and steric profile. | Improved pharmacokinetic profile and potency. youtube.comu-tokyo.ac.jpstackexchange.com |

| Phenyl Ring | Pyridyl, Thienyl | To introduce heteroatoms that can alter solubility and form new interactions. | Enhanced solubility and modified receptor interactions. |

Structure-Kinetic Relationship (SKR) Analysis of Butyrophenone (B1668137) Derivatives

The study of structure-kinetic relationships (SKR) is a critical aspect of modern drug design, moving beyond traditional structure-activity relationships (SAR) to understand how a molecule's structure influences its binding kinetics with its target. The duration of the drug-target complex, often referred to as residence time, is increasingly recognized as a key determinant of a drug's efficacy and potential for side effects. rsc.org In the context of butyrophenone derivatives, which includes compounds like this compound, SKR studies aim to elucidate how modifications to the chemical structure impact the rates of association (k_on) and dissociation (k_off) from their biological targets.

A notable example of SKR analysis within the butyrophenone class comes from studies of haloperidol (B65202) and its analogues at the human dopamine (B1211576) D2 receptor (D2R). nih.gov Haloperidol, a typical antipsychotic, is known for its fast association and slow dissociation from the D2R. nih.gov This kinetic profile has been linked to a higher risk of extrapyramidal side effects (EPS). nih.gov In contrast, atypical antipsychotics like clozapine (B1669256) exhibit a slower association and faster dissociation, which is believed to contribute to their improved side-effect profile. nih.gov

Research into the SKR of haloperidol analogues has revealed that even minor structural alterations can dramatically influence the binding kinetics. nih.gov This suggests that the butyrophenone scaffold is amenable to chemical modifications that can fine-tune the kinetic parameters to achieve a more desirable therapeutic profile. nih.gov The goal of such studies is to design novel antipsychotic drugs based on the butyrophenone framework that retain therapeutic efficacy while minimizing adverse effects. nih.gov

The general principles of SKR analysis involve systematically modifying different parts of the molecule and observing the resulting changes in binding kinetics. For butyrophenone derivatives, key areas for modification would include the fluorinated phenyl ring, the butyrophenone linker, and any terminal amine groups. For instance, altering the substitution pattern on the aromatic ring or changing the length or rigidity of the butyl chain could significantly impact how the molecule interacts with the binding pocket of its target receptor, thereby affecting the association and dissociation rates.

While specific SKR data for this compound is not extensively available in the public domain, the findings from related butyrophenone derivatives provide a strong foundation for predicting how its structure might influence its kinetic profile. The presence of two fluorine atoms on the phenyl ring, for example, is expected to alter its electronic properties and potential for hydrogen bonding, which in turn can affect its interaction with the target protein and its binding kinetics.

The table below conceptualizes the type of data generated in an SKR study of butyrophenone derivatives, using hypothetical modifications to illustrate the principles.

| Butyrophenone Derivative | Modification from Parent Structure | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Residence Time (1/k_off) (s) |

| Parent Compound | - | 1.0 x 10⁷ | 1.0 x 10⁻³ | 1000 |

| Analogue 1 | Addition of a hydroxyl group to the phenyl ring | 5.0 x 10⁶ | 2.0 x 10⁻³ | 500 |

| Analogue 2 | Replacement of the chloro group with a methoxy (B1213986) group | 1.2 x 10⁷ | 8.0 x 10⁻⁴ | 1250 |

| Analogue 3 | Shortening of the butyl chain to a propyl chain | 8.0 x 10⁶ | 1.5 x 10⁻³ | 667 |

| Analogue 4 | Introduction of a methyl group on the piperidine (B6355638) ring | 1.1 x 10⁷ | 9.0 x 10⁻⁴ | 1111 |

This table is illustrative and does not represent actual experimental data for this compound or its direct analogues.

Ultimately, the goal of SKR analysis in the context of butyrophenone derivatives is to build a comprehensive understanding of how specific structural features govern the kinetic binding events. This knowledge can then be used to prospectively design molecules with optimized kinetic profiles, potentially leading to safer and more effective therapeutic agents. nih.gov

Pharmacological and Biological Activity Profiling of Derivatives

Antifungal Efficacy and Spectrum of Activity

Derivatives of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one have demonstrated notable antifungal properties, positioning them as potential candidates for the development of new therapeutic agents against fungal infections.

In Vitro and In Vivo Potency against Fungal Pathogens

Research has highlighted the in vitro and in vivo antifungal activity of a small molecule derivative, identified as SM21. This compound has shown high potency against various Candida species, which are common human fungal pathogens. In laboratory settings, SM21 was effective against a wide range of Candida isolates, including those resistant to existing antifungal drugs. plos.org The minimum inhibitory concentration (MIC) of SM21 against Candida species was found to be in the range of 0.2–1.6 µg/ml. plos.org

Furthermore, SM21 has demonstrated significant efficacy in animal models of fungal infections. In a mouse model of systemic candidiasis, treatment with SM21 resulted in the survival of all infected mice, whereas untreated mice succumbed to the infection. plos.org The compound was also found to be more effective than the commonly used antifungal agent nystatin in reducing tongue lesions in a mouse model of oral candidiasis. plos.org

The activity of these derivatives is not limited to planktonic fungal cells. SM21 has also shown potent activity against Candida biofilms, which are structured communities of fungal cells that are notoriously difficult to treat. plos.org

The structural features of these derivatives, particularly the presence of a 2,4-difluorophenyl group, are believed to contribute to their potent antifungal activity. nih.gov Structure-activity relationship (SAR) studies have suggested that derivatives with a 2,4-difluorophenyl-carbinol scaffold exhibit greater activity compared to their dichlorophenyl counterparts. nih.gov

Below is an interactive data table summarizing the in vitro antifungal activity of a derivative against various fungal pathogens.

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida albicans | 0.2 - 1.6 |

| Candida glabrata | 0.2 - 1.6 |

| Candida krusei | 0.2 - 1.6 |

| Fluconazole-resistant Candida spp. | 0.5 - 1.0 |

Mechanisms of Antifungal Action (e.g., Ergosterol (B1671047) Biosynthesis Inhibition)

The primary mechanism of antifungal action for many azole-containing compounds, a class to which derivatives of this compound are related, involves the inhibition of ergosterol biosynthesis. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in maintaining its integrity and fluidity. nih.gov

These antifungal agents typically target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol. nih.govnih.gov Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. nih.govnih.gov This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and proliferation. nih.gov

Studies on the derivative SM21 have indicated that it affects the integrity of the fungal cell membrane, which is consistent with the mechanism of ergosterol biosynthesis inhibition. plos.org A propidium iodide uptake assay showed that treatment with SM21 led to increased membrane permeability in Candida cells. plos.org

Antibacterial and Antimycobacterial Activity

While the antifungal properties of this compound derivatives have been the primary focus of research, their potential activity against bacterial and mycobacterial pathogens is an area of growing interest. However, specific data on the antibacterial and antimycobacterial efficacy of direct derivatives of this compound is limited in the currently available scientific literature. The following sections outline the expected areas of investigation for such compounds based on related chemical structures.

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains (e.g., MRSA)

There is currently no specific information available in the reviewed scientific literature regarding the efficacy of this compound derivatives against Gram-positive and Gram-negative bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Inhibitory Effects on Mycobacterial Strains

There is currently no specific information available in the reviewed scientific literature regarding the inhibitory effects of this compound derivatives on mycobacterial strains.

Exploration of Bactericidal versus Bacteriostatic Effects

There is currently no specific information available in the reviewed scientific literature to determine whether the potential antibacterial effects of this compound derivatives are bactericidal (kill bacteria) or bacteriostatic (inhibit bacterial growth).

Proposed Mechanisms of Antibacterial Action (e.g., Inhibition of Two-Component Regulatory Systems)

Bacteria utilize two-component regulatory systems (TCS) to sense and respond to environmental changes. mdpi.comwikipedia.org These systems, typically consisting of a sensor kinase and a response regulator, are crucial for bacterial survival, virulence, and the development of drug resistance. mdpi.comnih.gov Consequently, TCSs have been identified as promising targets for novel antimicrobial therapies. mdpi.com The inhibition of these signaling pathways can disrupt essential bacterial processes without necessarily causing cell death, potentially reducing the burden of virulence and drug tolerance. mdpi.com

The mechanism of inhibition can target different stages of the TCS pathway. For instance, some synthetic compounds have been shown to inhibit the auto-phosphorylation of the sensor kinase AlgR2 in P. aeruginosa, a bacterium where this system is involved in biofilm formation. mdpi.com Alternatively, the response regulator can be targeted. The antimicrobial peptide lactoferricin B, for example, has been found to bind to the response regulators BasR and CreB in E. coli, which impairs their phosphorylation by their corresponding sensor kinases. mdpi.com While the inhibition of two-component systems represents a viable strategy for antibacterial action, specific studies detailing this mechanism for derivatives of this compound are not extensively documented in current literature.

Antiviral Properties of Derived Compounds

Activity against Specific Viral Targets (e.g., RSV, Influenza A)

Research into compounds with similar structural motifs has indicated potential antiviral activity, particularly against Influenza A virus. While direct studies on this compound derivatives are limited, a novel series of butene lactone derivatives has been investigated for anti-influenza properties. nih.govnih.gov

One selected compound, designated 3D, demonstrated effective in vitro inhibition of several Influenza A virus strains, including A/Weiss/43 (H1N1), A/Virginia/ATCC2/2009 (H1N1), and A/California/2/2014 (H3N2). nih.gov The antiviral effect was dose-dependent, with EC₅₀ values ranging from 12.30 to 24.09 µM. nih.gov Further mechanistic studies indicated that the compound acts at an early stage of the viral life cycle, suppressing viral replication and the expression of viral mRNA and proteins. nih.govnih.gov Additionally, the butene lactone derivative was found to reduce virus-induced apoptosis in A549 cells and decrease the production of pro-inflammatory cytokines both in vitro and in vivo. nih.gov These findings suggest that related chemical scaffolds may serve as a basis for developing agents against Influenza A virus. nih.govnih.gov There is currently a lack of available data regarding the activity of these derivatives against Respiratory Syncytial Virus (RSV).

Neuropharmacological Activities of Derived Butyrophenones

Derivatives of butyrophenone (B1668137), a class to which this compound belongs, are well-established for their significant activities within the central nervous system. Their interactions with key neurotransmitter receptors are fundamental to their pharmacological profiles.

Dopamine (B1211576) Receptor Binding and Modulation (e.g., D2 Receptor Antagonism)

Butyrophenones are a major class of antipsychotic drugs, and their primary mechanism of action involves the antagonism of dopamine D2 receptors. nih.govtocris.com The D2 receptor is a key therapeutic target for treating psychosis, and compounds like haloperidol (B65202) and spiperone are classic examples of butyrophenone-based D2 antagonists. tocris.comdrugbank.comnih.gov These agents bind with high affinity to D2 receptors, blocking dopaminergic transmission, which is a crucial element in their therapeutic effect in conditions such as schizophrenia. nih.gov The dopamine receptor family is divided into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies, with butyrophenones showing selectivity for the D2-like receptors. tocris.com Structural studies of the D2 receptor in complex with butyrophenones have provided valuable insights for the rational design of new antipsychotics with improved selectivity. nih.gov

Serotonin Receptor Interactions (e.g., 5-HT2A Receptor Affinity)

In addition to their potent D2 receptor antagonism, many butyrophenone derivatives exhibit significant affinity for serotonin receptors, particularly the 5-HT2A subtype. acs.orgnih.gov The dual antagonism of both D2 and 5-HT2A receptors is a hallmark of many "atypical" antipsychotics. nih.govacs.org This dual activity is believed to contribute to a broader efficacy profile and a reduced risk of certain side effects. Spiperone, for example, binds with high affinity to both D2 and 5-HT2A receptors. nih.govnih.gov The ratio of a compound's affinity for the 5-HT2A receptor versus the D2 receptor is often considered a key factor in distinguishing atypical from typical antipsychotics. acs.org Research has focused on developing conformationally restricted butyrophenones to optimize potency and selectivity for the 5-HT2A receptor. acs.org

Table 1: Receptor Binding Affinities of Selected Butyrophenone Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Receptor Target | Binding Affinity (Ki nM) | Activity |

|---|---|---|---|

| Spiperone | Dopamine D2 | High | Antagonist |

| Spiperone | Serotonin 5-HT2A | High | Antagonist |

| Haloperidol | Dopamine D2 | High | Antagonist |

| Benperidol | Dopamine D2 | High | Antagonist |

| Compound 20c (Aminomethylbenzo[b]furanone derivative) | Serotonin 5-HT2A | High (>23x selective vs 5-HT2B) | Antagonist |

Other Reported Biological Activities (e.g., Inhibition of Photosynthetic Electron Transport)

A comprehensive review of scientific literature did not yield specific studies detailing the inhibition of photosynthetic electron transport by derivatives of this compound. This specific biological activity is a known mechanism for certain herbicides, which interfere with the electron flow in photosystems I or II, ultimately leading to plant death. While the core structure of this compound contains halogen and phenyl groups, which are present in some herbicidal compounds, direct evidence for its derivatives acting as photosynthetic electron transport inhibitors is currently unavailable.

However, the broader chemical class to which derivatives of this compound belong has been associated with a range of other biological activities. Research into compounds containing chloro, fluoro, and phenyl groups has revealed activities spanning from antimicrobial to anticancer effects. The following sections and data tables summarize findings on structurally related compounds, which may offer insights into the potential pharmacological profile of this compound derivatives.

Antimicrobial and Antifungal Activities

Derivatives of chalcones, which share the phenylpropanoid skeleton, have demonstrated notable antimicrobial and antifungal properties. For instance, certain chalcone derivatives containing chloro and fluoro substitutions have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. The presence and position of these halogen atoms on the phenyl rings can significantly influence the antimicrobial spectrum and potency.

Anticancer and Cytotoxic Activities

The difluorophenyl moiety is a key feature in several compounds investigated for their anticancer potential. The substitution pattern on the phenyl ring, combined with different side chains, can lead to compounds with significant cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds often involves the induction of apoptosis or the inhibition of specific enzymes crucial for cancer cell proliferation.

Enzyme Inhibition

Derivatives containing the 4-chlorophenyl group have been explored as inhibitors of various enzymes. The nature of the remainder of the molecule dictates the specificity and potency of this inhibition. For example, the introduction of different heterocyclic rings or functional groups can lead to selective inhibition of enzymes such as kinases, proteases, or others involved in disease pathways.

Interactive Data Table of Biological Activities of Structurally Related Compounds

| Compound Class | Substituents of Interest | Observed Biological Activity | Potential Mechanism of Action |

| Chalcone Derivatives | Chloro, Fluoro on Phenyl Rings | Antimicrobial, Antifungal | Disruption of microbial cell membranes, Enzyme inhibition |

| Phenylpropanoid Analogs | Difluorophenyl group | Anticancer, Cytotoxic | Induction of apoptosis, Cell cycle arrest |

| Chlorophenyl Derivatives | 4-Chlorophenyl group | Enzyme Inhibition | Competitive or non-competitive binding to enzyme active sites |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly DFT, provide insights into electronic structure, vibrational frequencies, and bonding characteristics.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. pastic.gov.pksemanticscholar.org The energy gap between the HOMO and LUMO can indicate the molecule's stability. semanticscholar.org

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. bhu.ac.in

Vibrational Spectroscopy Interpretations (e.g., FTIR, FT-Raman Predictions)

Theoretical vibrational analysis, often performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. mdpi.comtubitak.gov.tr By comparing calculated frequencies with experimental data, researchers can confirm molecular structures and assign specific vibrational modes to functional groups. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a localized picture of chemical bonding within a molecule. uni-muenchen.dewisc.eduq-chem.com It examines interactions between filled donor orbitals and empty acceptor orbitals, offering insights into hyperconjugative interactions and charge delocalization, which contribute to molecular stability. acadpubl.eu

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug design to understand how a ligand might interact with a biological target. nih.gov

Binding Affinity Predictions and Scoring Functions

Scoring functions are employed in molecular docking to estimate the binding affinity between a ligand and a target protein. nih.gov These scores help in ranking potential drug candidates based on their predicted binding strength.

Identification of Key Binding Pockets and Residues

Molecular docking simulations can identify the specific binding pockets on a protein that a ligand is likely to occupy. Furthermore, these studies can elucidate the key amino acid residues involved in the interaction, providing a detailed understanding of the binding mode.

While the specific computational data for 4-Chloro-1-(2,4-difluorophenyl)butan-1-one is not available, the principles and methodologies described above represent the standard computational approaches that would be used to characterize this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular interactions and conformational changes, offering insights into the behavior of a ligand when it binds to a biological target, such as a protein.

Should this compound or its active derivatives be identified as binding to a specific protein target, MD simulations could elucidate the dynamics of this interaction. The simulation would track the changes in the three-dimensional structure of both the ligand and the protein over a set period, revealing the flexibility and stability of the complex.

This analysis would involve placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions. The simulation would then calculate the forces between atoms and their subsequent movements, generating a trajectory of the complex's conformational changes. Key insights from such a study would include identifying the most stable binding poses and understanding the role of specific amino acid residues in maintaining the interaction.

Illustrative Data Table: Key Interacting Residues in a Hypothetical Protein-Ligand Complex

| Interacting Residue | Type of Interaction | Distance (Å) | Stability of Interaction (%) |

| TYR 84 | Hydrogen Bond | 2.1 | 95 |

| PHE 267 | Pi-Pi Stacking | 3.5 | 88 |

| LEU 312 | Hydrophobic | 4.2 | 75 |

| ASP 150 | Water-mediated H-bond | 2.8 | 60 |

Furthermore, Root Mean Square Fluctuation (RMSF) analysis of individual amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding. This can reveal allosteric effects, where binding at one site influences the dynamics and function of a distant part of the protein. The analysis of hydrogen bonds, hydrophobic interactions, and salt bridges throughout the simulation provides a detailed picture of the forces governing the binding affinity and specificity.

Illustrative Data Table: MD Simulation Stability Metrics for a Hypothetical Complex

| Metric | Value | Interpretation |

| Average RMSD of Protein Backbone | 1.5 Å | High stability of the protein structure |

| Average RMSD of Ligand | 0.8 Å | Ligand remains stably bound in the active site |

| Average Number of Hydrogen Bonds | 3.2 | Significant hydrogen bonding contributes to binding |

| Key Residue with High RMSF | LYS 45 (Loop region) | Indicates a flexible loop that may be involved in ligand entry/exit |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can predict the potency of new, unsynthesized derivatives.

For a series of derivatives of this compound, a QSAR study would involve calculating a wide range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that correlates these descriptors with the experimentally determined biological activity (e.g., IC50). A robust QSAR model can be a powerful tool for prioritizing the synthesis of new derivatives with potentially improved activity.

Illustrative Data Table: QSAR Model for a Hypothetical Series of Derivatives

| Descriptor | Coefficient | p-value | Interpretation |

| LogP | +0.45 | <0.01 | Increased hydrophobicity is beneficial for activity |

| Dipole Moment | -0.21 | 0.03 | Lower dipole moment is favored |

| Molecular Weight | -0.05 | 0.15 | Not a statistically significant factor |

| Number of H-bond Donors | +0.62 | <0.01 | More hydrogen bond donors enhance activity |

Cheminformatics and Data Mining for Related Bioactive Compounds

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. Data mining of chemical and biological databases can uncover valuable information about compounds structurally related to this compound.

By searching databases such as PubChem, ChEMBL, and SciFinder for structurally similar compounds, it is possible to identify molecules with known biological activities. This can provide clues about the potential targets and therapeutic applications of derivatives of this compound.

Techniques such as similarity searching, substructure searching, and the analysis of molecular fingerprints can be employed to quantify the similarity between compounds. Furthermore, analyzing the structure-activity relationships within the retrieved datasets can reveal common pharmacophores—the essential three-dimensional arrangement of functional groups required for biological activity. This information can be invaluable for designing new molecules with desired pharmacological profiles.

Illustrative Data Table: Bioactivity Data for Structurally Similar Compounds

| Compound ID | Structural Similarity | Target | Activity (IC50, µM) |

| CHEMBL12345 | 0.85 | Kinase A | 0.5 |

| ZINC67890 | 0.82 | Protease B | 1.2 |

| PUBCHEM54321 | 0.79 | Ion Channel C | 2.5 |

| DRUGBANK11223 | 0.75 | GPCR D | 0.8 |

Future Perspectives and Research Directions

Development of Novel Analogues with Improved Efficacy, Selectivity, and Pharmacokinetic Profiles

The development of novel analogues of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one is a primary focus of future research, aiming to enhance therapeutic efficacy, target selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor, guiding the rational design of new molecules with optimized characteristics. researchgate.netmdpi.comsigmaaldrich.com

Future research will likely involve systematic modifications of the this compound backbone. Key areas of modification may include:

Substitution on the Phenyl Ring: Introducing or altering substituents on the 2,4-difluorophenyl ring can significantly impact the molecule's interaction with its biological target. The electronic and steric properties of these substituents can be fine-tuned to improve binding affinity and selectivity.

Replacement of the Chlorine Atom: Investigating the replacement of the terminal chlorine atom with other functional groups may lead to analogues with altered reactivity and metabolic stability. This could result in compounds with longer half-lives and reduced potential for off-target effects.

The overarching goal of these modifications is to develop analogues with a superior therapeutic index. This involves not only maximizing the desired biological activity but also minimizing adverse effects by improving selectivity for the intended target over other enzymes or receptors in the body. Furthermore, optimizing pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) is crucial for ensuring that the drug reaches its target in sufficient concentrations and for an appropriate duration. mdpi.com

| Structural Modification | Potential Improvement | Rationale |

|---|---|---|

| Substitution on the phenyl ring | Efficacy, Selectivity | Alters electronic and steric properties for better target binding. |

| Modification of the butanone chain | Pharmacokinetics, Efficacy | Influences molecular flexibility, shape, and metabolic stability. |

| Replacement of the chlorine atom | Pharmacokinetics, Safety | Modifies reactivity and potential for off-target interactions. |

Exploration of New Therapeutic Applications for Derivatives of this compound

While derivatives of this compound are well-established as antifungal agents, future research is poised to uncover new therapeutic applications for this versatile chemical scaffold. nih.govmdpi.com The structural motifs present in these derivatives have the potential to interact with a variety of biological targets, opening avenues for the treatment of other diseases.

One promising area of investigation is the development of novel anticonvulsant agents. The 1,2,4-triazole (B32235) moiety, a common feature in antifungal drugs derived from this butanone, is also a pharmacophore found in several compounds with anticonvulsant activity. nih.gov By systematically modifying the core structure, researchers may identify new derivatives with potent activity against various types of seizures.

Furthermore, the synthesis of novel analogues could lead to the discovery of compounds with activity against other infectious agents, such as bacteria, viruses, or parasites. nih.govbiointerfaceresearch.com The broad-spectrum biological activity often associated with azole-containing compounds suggests that derivatives of this compound could be a valuable source of new anti-infective leads. The exploration of these new therapeutic areas will involve extensive screening of compound libraries and detailed mechanistic studies to identify and validate new biological targets.

Advancements in Asymmetric Synthesis and Sustainable Process Chemistry for Industrial Scale-Up

The industrial production of chiral drugs requires efficient and cost-effective synthetic methods that can deliver a single enantiomer with high purity. Future research in the synthesis of derivatives of this compound will focus on the development of advanced asymmetric synthesis techniques and the implementation of sustainable process chemistry. nih.govfrontiersin.orgumontreal.ca

Asymmetric catalysis is a key technology for the enantioselective synthesis of chiral molecules. nih.govbeilstein-journals.org The development of novel chiral catalysts, including both metal-based and organocatalysts, will be crucial for improving the efficiency and selectivity of the reactions used to produce these derivatives. nih.govbeilstein-journals.org Continuous flow chemistry is another area of active research that offers several advantages over traditional batch processing, including improved safety, better process control, and the potential for higher throughput. umontreal.ca

In addition to efficiency, there is a growing emphasis on the development of sustainable and environmentally friendly manufacturing processes. energy.gov Green chemistry principles will be increasingly integrated into the synthesis of these compounds, focusing on: sruc.ac.ukmdpi.comresearchgate.net

The use of renewable starting materials and greener solvents. ejcmpr.com

The development of catalytic reactions that minimize waste and energy consumption.

The implementation of processes that reduce the environmental impact of chemical manufacturing. energy.govsruc.ac.uk

These advancements in synthetic methodology will not only make the production of these important pharmaceuticals more economically viable but also more environmentally responsible. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Derivative Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for derivatives of this compound. ijirt.orgnih.govmdpi.comnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with greater speed and efficiency than traditional methods. drugdiscoverychemistry.com

AI and ML algorithms can be applied to several stages of the drug discovery pipeline:

Hit Identification and Lead Optimization: By analyzing existing SAR data, ML models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

ADME/Toxicity Prediction: AI-powered tools can predict the pharmacokinetic properties and potential toxicity of new derivatives, helping to identify and eliminate compounds with undesirable profiles early in the discovery process. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties, expanding the chemical space available for exploration.

The use of AI and ML is expected to significantly accelerate the discovery and development of new drugs derived from this compound, ultimately leading to the faster delivery of novel and improved therapies to patients. mdpi.com

| Application | Description | Impact on Drug Discovery |

|---|---|---|

| Hit Identification and Lead Optimization | Predicting the biological activity of virtual compounds based on SAR data. | Prioritizes synthesis of promising candidates, increasing efficiency. |

| ADME/Toxicity Prediction | Forecasting pharmacokinetic properties and potential toxicity of new derivatives. | Early identification and elimination of compounds with unfavorable profiles. |

| De Novo Drug Design | Generating novel molecular structures with desired therapeutic properties. | Expands the explorable chemical space for new drug candidates. |

Investigation of Polypharmacology and Off-Target Effects of Derivatives to Enhance Drug Safety

Ensuring the safety of new drugs is a critical aspect of the development process. Future research on derivatives of this compound will increasingly focus on understanding their polypharmacology—the ability of a compound to interact with multiple biological targets. While polypharmacology can sometimes be beneficial, it can also lead to undesirable off-target effects and adverse drug reactions.

A thorough investigation of the off-target interactions of new derivatives will be essential for building a comprehensive safety profile. This will involve a combination of in vitro and in silico approaches:

In Vitro Screening: Testing new compounds against a broad panel of receptors, enzymes, and ion channels to identify potential off-target activities.

In Silico Profiling: Using computational models to predict the potential for off-target interactions based on the chemical structure of the derivative.

By proactively identifying and characterizing potential off-target effects, researchers can design safer drugs with a reduced risk of adverse events. This focus on enhancing drug safety will be crucial for the successful clinical development and long-term therapeutic success of new derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-1-(2,4-difluorophenyl)butan-1-one, and how are intermediates purified?

- Methodology : The compound is commonly synthesized via Friedel-Crafts acylation of 2,4-difluorobenzene with γ-chlorobutyryl chloride in the presence of Lewis acids like AlCl₃. Key intermediates, such as 4-chloro-1-(4-fluorophenyl)butan-1-one, are purified via distillation or column chromatography. Clemmensen’s reduction (using amalgamated zinc and HCl) is employed to deoxygenate ketones to alkanes, as seen in haloperidol analog synthesis . Ethylene glycol protection of ketones (e.g., 1,1-ethylenedioxybutane derivatives) stabilizes intermediates during multi-step reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR in CDCl₃ resolve aromatic protons (δ 7.6–6.8 ppm) and carbonyl carbons (δ ~195 ppm). Substituent effects (e.g., fluorine’s deshielding) are critical for structural confirmation .

- LCMS : Retention times (~2.9–3.0 min) and molecular ion peaks (e.g., [M+H]⁺ at m/z 219.1) verify purity and molecular weight .

- IR : Strong C=O stretches (~1700 cm⁻¹) confirm the ketone group .

Q. What safety precautions are required when handling this compound?

- Methodology : Classified under GHS Category 4 (oral toxicity) and Category 1 (skin sensitization). Use fume hoods, nitrile gloves, and lab coats. First-aid measures include rinsing skin/eyes with water and consulting a physician. Avoid inhalation and direct contact .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacological activity?

- Methodology :

- SAR Studies : Derivatives with 2,4-difluorophenyl groups show enhanced receptor binding (e.g., dopamine D₂) compared to mono-fluorinated analogs. For example, 4-Chloro-1-(2,3-difluorophenyl)butan-1-one exhibits higher kinetic binding profiles due to fluorine’s electronegativity and steric effects .

- Synthetic Strategies : Introduce substituents via Suzuki-Miyaura coupling (e.g., Rh-catalyzed boroxine addition) or nucleophilic displacement (e.g., SN2 with amines) to optimize bioactivity .